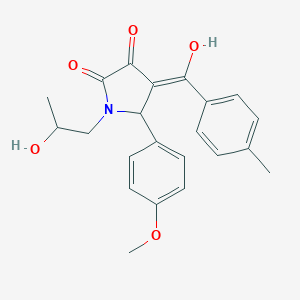![molecular formula C27H36N2O3S B282251 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282251.png)
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its effects on various biochemical and physiological processes. The compound has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Furthermore, the compound has been evaluated for its effects on cognitive function and has shown potential in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential therapeutic applications and its ability to inhibit various cellular pathways. However, the limitations of using this compound include its complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for research on 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate the compound's effects on other cellular pathways and its potential therapeutic applications in other diseases. Another direction is to optimize the synthesis process to increase the yield and availability of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in clinical trials.
In conclusion, 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a promising chemical compound with potential therapeutic applications in various biological studies. Its mechanism of action involves the inhibition of various cellular pathways, and it has shown potential in treating inflammatory, cancerous, and neurodegenerative diseases. However, further studies are needed to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The initial step involves the synthesis of 3-(dibutylamino)propylamine, which is then reacted with 4-methylbenzoyl chloride to form the intermediate product. This intermediate is further reacted with 2-thiophenecarboxaldehyde to obtain the final product.
Aplicaciones Científicas De Investigación
1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential therapeutic applications in various biological studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been evaluated for its neuroprotective effects and has shown promising results in treating neurodegenerative diseases.
Propiedades
Fórmula molecular |
C27H36N2O3S |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H36N2O3S/c1-4-6-15-28(16-7-5-2)17-9-18-29-24(22-10-8-19-33-22)23(26(31)27(29)32)25(30)21-13-11-20(3)12-14-21/h8,10-14,19,24,30H,4-7,9,15-18H2,1-3H3/b25-23+ |
Clave InChI |
XCFWQGQFPYFWIY-WJTDDFOZSA-N |
SMILES isomérico |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=CS3 |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CS3 |
SMILES canónico |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)



![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)
![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)